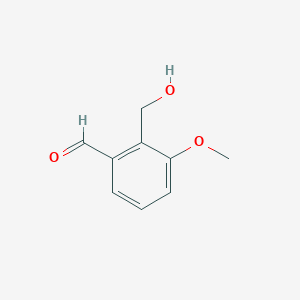
9-Hydroxy-7,9-dihydro-8H-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-7,9-dihydro-8H-purin-8-one is a heterocyclic compound that belongs to the purine family. It is structurally similar to adenosine and has a molecular formula of C5H4N4O. This compound has garnered interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Yields oxidized purine derivatives.
Reduction: Produces dihydropurine derivatives.
Substitution: Results in various substituted purine compounds depending on the reagents used.
Applications De Recherche Scientifique
9-Hydroxy-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including reduced inflammation and inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Structurally similar but with different biological activities.
Guanine: Another purine derivative with distinct properties.
Hypoxanthine: Shares a similar core structure but differs in functional groups.
Uniqueness
9-Hydroxy-7,9-dihydro-8H-purin-8-one is unique due to its specific hydroxyl group at the 9th position, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
856611-22-8 |
|---|---|
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
9-hydroxy-7H-purin-8-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-8-3-1-6-2-7-4(3)9(5)11/h1-2,11H,(H,8,10) |
Clé InChI |
KSAYHOHHKARHRL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N(C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



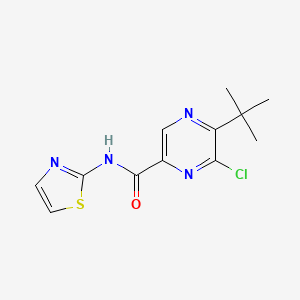
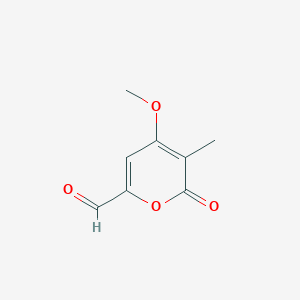

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
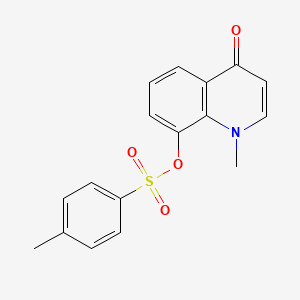
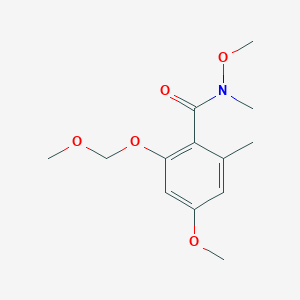

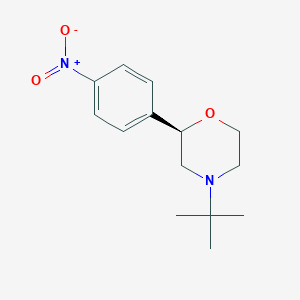
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
